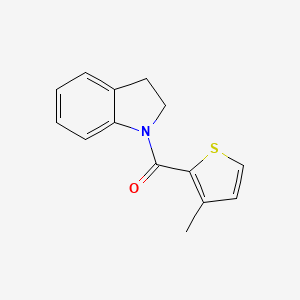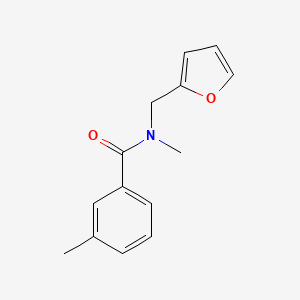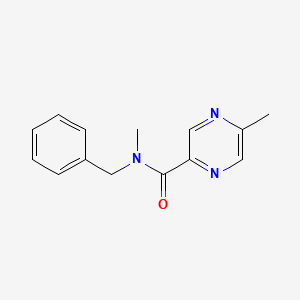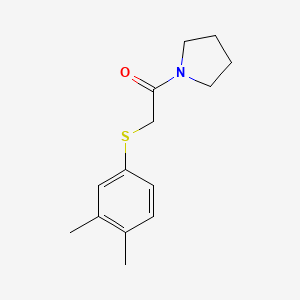
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, also known as Modafinil, is a drug that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Modafinil is a wakefulness-promoting agent that works by stimulating the central nervous system, which leads to increased alertness and cognitive function. In
Mecanismo De Acción
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide works by increasing the levels of dopamine, norepinephrine, and histamine in the brain. These neurotransmitters are involved in regulating wakefulness, alertness, and cognitive function. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide also increases the activity of certain enzymes that are involved in the breakdown of these neurotransmitters, which leads to prolonged effects.
Biochemical and Physiological Effects
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been shown to increase wakefulness, alertness, and cognitive function in healthy individuals. It has also been shown to improve mood and reduce fatigue. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has minimal effects on heart rate and blood pressure, making it a safe option for individuals with cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, including its ability to improve cognitive function and reduce fatigue, which can improve the accuracy of experimental results. However, N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide can also have potential confounding effects on experimental outcomes, as it may alter the baseline physiological and cognitive state of the subjects.
Direcciones Futuras
There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide. One area of interest is the potential use of N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide in the treatment of ADHD, depression, and schizophrenia. Additionally, further research is needed to determine the long-term effects of N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide on cognitive function and overall health. Finally, research is needed to develop more selective and potent wakefulness-promoting agents that have fewer side effects than N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide.
Conclusion
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is a wakefulness-promoting agent that has been extensively studied for its cognitive enhancing effects. It works by increasing the levels of dopamine, norepinephrine, and histamine in the brain, which leads to increased wakefulness and cognitive function. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has several advantages for lab experiments, but it can also have potential confounding effects on experimental outcomes. There are several future directions for research on N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide, including its potential use in the treatment of ADHD, depression, and schizophrenia, and the development of more selective and potent wakefulness-promoting agents.
Métodos De Síntesis
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide is synthesized from benzhydrol and thiourea. The reaction between benzhydrol and thionyl chloride produces benzhydryl chloride, which is then reacted with methylamine to produce N-methyl benzhydrylamine. This compound is then reacted with thiourea to produce N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been extensively studied for its cognitive enhancing effects. It has been shown to improve attention, memory, and executive function in healthy individuals. N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. Additionally, N-(2,4-Dimethylphenyl)-2-(methylsulfanyl)acetamide has been studied for its potential use as a performance enhancer in athletes and military personnel.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-8-4-5-10(9(2)6-8)12-11(13)7-14-3/h4-6H,7H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZQVLLQRXUJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-methylsulfanylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

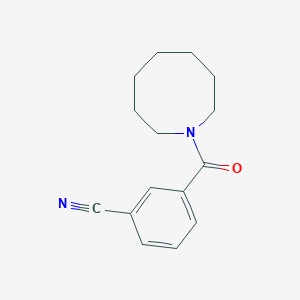

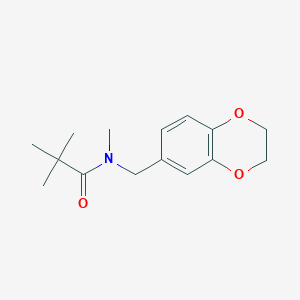
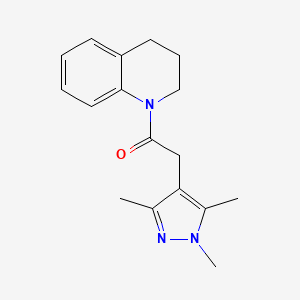
![N-[(2-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475002.png)

![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)

![N-[(2-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475036.png)
